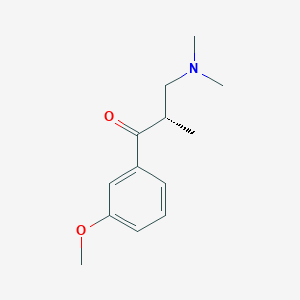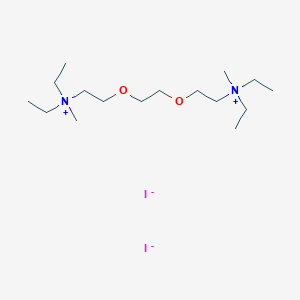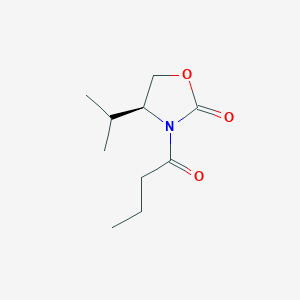
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential drug candidate for the treatment of various types of cancer. The compound is a selective inhibitor of the protein kinase BTK, which is a key signaling molecule involved in the development and progression of cancer.
Wirkmechanismus
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride works by selectively inhibiting the activity of BTK, which is a cytoplasmic tyrosine kinase that is essential for the development and activation of B cells. BTK is involved in the downstream signaling of the BCR pathway, which is a critical pathway for the survival and proliferation of B cells. By inhibiting BTK, 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride can block the activation of the BCR pathway and induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumors. 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has several advantages as a research tool for studying the BCR pathway and the role of BTK in cancer. The compound is highly selective for BTK and has a favorable pharmacokinetic profile, which makes it a useful tool for studying the effects of BTK inhibition in vivo. However, 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has not yet been approved for clinical use, and its long-term safety and efficacy have not been fully evaluated.
Zukünftige Richtungen
There are several potential future directions for research on 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride and its use as a cancer therapy. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to BTK inhibition, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the development of second-generation BTK inhibitors that may have improved efficacy and safety profiles compared to 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride.
Synthesemethoden
The synthesis of 4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride involves a multistep process that includes the reaction of 6-methoxy-2-pyridinamine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield the amine intermediate, which is subsequently reacted with 1-(4-chlorobenzyl)piperazine and 3-(4-fluorophenyl)propanoic acid to form the final product as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to be a potent inhibitor of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway that is involved in the survival and proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
104373-68-4 |
|---|---|
Produktname |
4-(6-Methoxy-2-pyridinyl)-N-(4-nitrophenyl)-1-piperazinepropanamide hydrochloride |
Molekularformel |
C19H24ClN5O4 |
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
3-[4-(6-methoxypyridin-2-yl)-3-(4-nitrophenyl)piperazin-1-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O4.ClH/c1-28-19-4-2-3-18(21-19)23-12-11-22(10-9-17(20)25)13-16(23)14-5-7-15(8-6-14)24(26)27;/h2-8,16H,9-13H2,1H3,(H2,20,25);1H |
InChI-Schlüssel |
DHVJSKUGHOEQCO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=N1)N2CCN(CC2C3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)N.Cl |
Kanonische SMILES |
COC1=CC=CC(=N1)N2CCN(CC2C3=CC=C(C=C3)[N+](=O)[O-])CCC(=O)N.Cl |
Synonyme |
1-Piperazinepropanamide, 4-(6-methoxy-2-pyridinyl)-N-(4-nitrophenyl)-, monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




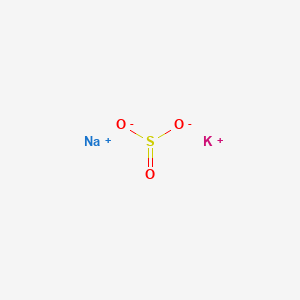
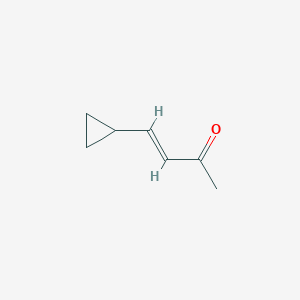
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)


